4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
Description
1,8,1’,8’-Tetrahydroxybisanthrone is a chemical compound with the molecular formula C28H18O6 and a molecular weight of 450.44 g/mol . It is known for its dark red crystalline appearance and is primarily used in the characterization of dyestuffs by gas chromatography-mass spectrometry (GC-MS) . This compound is also referred to as an anthralin dimer .
Properties
IUPAC Name |
10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBCQINQQBIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185820 | |
| Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31991-54-5 | |
| Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031991545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIANTHRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVN92VE7KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
Anthrones undergo single-electron oxidation to form radical intermediates, which couple at the C9 position. Subsequent oxidation yields the dione structure. The reaction is catalyzed by lead(II) acetate (Pb(OAc)₂) under oxygen (O₂), as demonstrated in the synthesis of unsubstituted 9,9'-bianthracene-10,10'-dione.
Standard Procedure
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Starting Material : 4,5-dihydroxy-2-methoxy-7-methylanthrone (physcion anthrone).
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Catalyst System : Pb(OAc)₂ (0.2 equiv) in tetrahydrofuran (THF).
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Oxidizing Agent : O₂ gas bubbled through the solution.
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Conditions : Stirring at 25–40°C for 12–24 hours.
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Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Table 1: Optimization Parameters for Dimerization
Modified Dimerization for Functionalized Bianthrones
The target compound’s hydroxyl and methoxy groups necessitate protective group strategies to prevent undesired side reactions.
Protective Group Strategy
Table 2: Protective Group Efficiency
Alternative Synthetic Routes
Ullmann Coupling
While less common, Ullmann coupling of halogenated anthraquinones has been explored. For example, 10-bromo-4,5-dihydroxyanthracene-9,10-dione couples with Cu powder in DMF at 150°C. However, this method yields <50% due to steric hindrance from substituents.
Enzymatic Oxidation
Preliminary studies suggest laccase enzymes can dimerize anthrones in aqueous buffers, though yields remain suboptimal (30–40%).
Challenges and Mitigation Strategies
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Regioselectivity : Substituent steric effects may lead to C1-C1' coupling. Using bulky solvents (e.g., tert-amyl alcohol) favors C9-C9' bonds.
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Over-Oxidation : Excess O₂ or prolonged reaction times may degrade the product. Monitoring via TLC is critical.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.
Industrial-Scale Production
Chinese suppliers (e.g., Jilin Chinese Academy of Sciences-yanshen Technology) employ Pb(OAc)₂/O₂ dimerization in batch reactors. Typical production metrics include:
Chemical Reactions Analysis
Types of Reactions
1,8,1’,8’-Tetrahydroxybisanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,8,1’,8’-Tetrahydroxybisanthrone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the characterization of dyestuffs by GC-MS.
Biology: Investigated for its potential antioxidant properties and its role in cellular processes.
Medicine: Explored for its potential antitumor and anti-inflammatory effects.
Industry: Utilized as a red dye in the textile industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,8,1’,8’-tetrahydroxybisanthrone involves its interaction with cellular components. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammation and tumor growth . The compound’s hydroxyl groups play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: A precursor in the synthesis of 1,8,1’,8’-tetrahydroxybisanthrone.
Anthralin: A related compound with similar chemical structure and properties.
1,8,9-Trihydroxyanthraquinone: Another anthraquinone derivative with distinct reactivity.
Uniqueness
1,8,1’,8’-Tetrahydroxybisanthrone is unique due to its specific arrangement of hydroxyl groups and its ability to form stable dimers. This structural feature contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione is a complex organic compound characterized by its unique bianthracene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of 450.44 g/mol . This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with various biological macromolecules.
Chemical Structure and Properties
The structure of this compound features four hydroxyl groups located at the 4 and 5 positions of the bianthracene framework. This configuration enhances its solubility and reactivity compared to other anthraquinone derivatives. The compound's unique arrangement is crucial for its biological activity .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines. The mechanism appears to involve the modulation of cellular pathways associated with cancer progression .
Case Study: Inhibition of Tumor Cell Lines
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: IC50 values indicated effective inhibition at concentrations as low as 10 µM for MCF-7 cells and 20 µM for A549 cells.
- Mechanism: Induction of apoptosis via activation of caspase pathways was observed in treated cells.
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research Findings:
- Cytokine Inhibition: Significant reduction in IL-6 and TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.
- Enzyme Activity: Inhibition of cyclooxygenase (COX) enzymes was noted, suggesting potential applications in treating inflammatory diseases.
Interaction Studies
Interaction studies have demonstrated that this compound binds to various proteins involved in cell signaling pathways. These interactions are critical for understanding the compound's mechanism of action.
Binding Affinities:
- Protein Targets:
- Carboxylesterases (CEs)
- Cyclooxygenase enzymes (COX)
- Binding Studies: Affinity assays indicate strong binding to CE with Ki values in the nanomolar range .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dithranol | C14H10O3 | Used in dermatology for psoriasis treatment |
| 1-Hydroxyanthraquinone | C14H10O3 | Exhibits dye properties and biological activity |
| 1-Aminoanthraquinone | C14H11N | Known for its use in dyeing processes |
What sets this compound apart is its enhanced solubility and unique hydroxyl group arrangement which significantly affects its reactivity and biological activity compared to these other derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4',5,5'-tetrahydroxy-[9,9'-bianthracene]-10,10'-dione, and what critical parameters influence reaction yields?
- Methodological Answer : Two primary methods are documented:
- Reductive coupling : Anthracene-9,10-dione is treated with trifluoroacetic acid (CF₃COOH) in anhydrous dichloromethane, followed by NaBH₄ reduction under ice-cooling. Purification via recrystallization in xylene yields the product .
- Tin-mediated synthesis : Anthraquinone derivatives are reacted with tin granules and concentrated HCl in glacial acetic acid, requiring precise stoichiometric ratios and reflux conditions .
- Key parameters : Reaction temperature (0–5°C for NaBH₄), solvent polarity, and recrystallization solvent (xylene for high-purity crystals) significantly affect yields.
Q. What spectroscopic and chromatographic methods are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ identifies hydroxyl and aromatic proton environments, with coupling constants verifying anthracene ring connectivity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%), using acetonitrile/water gradients .
- X-ray Diffraction (XRD) : Single-crystal XRD (MoKα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–C linkage at 1.603 Å) and crystallographic symmetry (C2/c space group) .
Q. How does the crystal structure of this compound inform its chemical reactivity and supramolecular interactions?
- Methodological Answer : The crystal structure reveals:
- Intramolecular H-bonding : Hydroxyl groups form hydrogen bonds (O–H···O) with adjacent carbonyls, stabilizing the planar conformation and reducing solubility in polar solvents .
- Packing interactions : π-π stacking between anthracene moieties (3.5–4.0 Å) facilitates charge-transfer complexes, relevant for photophysical studies .
- Symmetry : A crystallographic twofold axis along the central C–C bond simplifies predictive modeling of dimeric interactions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between different studies be resolved, and what validation methods ensure structural accuracy?
- Methodological Answer :
- Refinement protocols : Use SHELXS97/SHELXL97 for structure solution, with R-factor thresholds (<0.05 for R₁) and high data-to-parameter ratios (>12:1) to minimize overfitting .
- Validation tools : CheckCIF/PLATON analyses identify outliers in displacement parameters (Uₑq) and bond angles. For example, re-refinement in the I2/a space group resolved earlier inconsistencies in unit cell parameters .
- Data collection : High-resolution CCD detectors (e.g., Bruker SMART) with θ ranges >25° improve data completeness .
Q. What computational modeling approaches are suitable for predicting the electronic properties of this bianthracene derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps ~3.2 eV), correlating with UV-Vis absorption maxima .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. xylene) on aggregation behavior using AMBER force fields .
- Thermodynamic stability : ΔfH°solid values (measured via combustion calorimetry) validate predicted enthalpies of formation .
Q. What strategies mitigate oxidative degradation during storage and handling, based on thermodynamic stability data?
- Methodological Answer :
- Inert atmospheres : Store under argon or nitrogen to prevent O₂-mediated oxidation, supported by ΔcH°solid values indicating exothermic degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to solid-state samples.
- Low-temperature storage : Maintain at –20°C in amber vials to reduce radical formation, validated by accelerated aging studies (40°C/75% RH for 28 days) .
Q. What methodologies are employed for impurity profiling and quantification in batches of this compound, particularly dimeric byproducts?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI+ mode detects dithranol dimer (m/z 386.42) at trace levels (<0.5%), using gradient elution (MeOH:H₂O + 0.1% formic acid) .
- Preparative TLC : Silica gel 60 F₂₅₄ plates (ethyl acetate/hexane, 3:7) isolate impurities for NMR characterization .
- Validation : Spike recovery assays (90–110%) ensure method accuracy per ICH Q2(R1) guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
